molecular formula C20H13ClF3N3O3S2 B2528592 N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1251543-61-9

N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B2528592
CAS No.: 1251543-61-9
M. Wt: 499.91
InChI Key: YFWXNOKOKKOSRY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H13ClF3N3O3S2 and its molecular weight is 499.91. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anticancer properties and other therapeutic applications. The compound contains a thiophene ring, a trifluoromethyl group, and an oxadiazole moiety, which contribute to its diverse biological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C21H22ClF3N2O3S
  • Molecular Weight : 474.9 g/mol
  • IUPAC Name : this compound

Structural Features

The unique arrangement of functional groups in this compound is believed to be responsible for its biological activity. The presence of the oxadiazole ring is particularly noteworthy, as derivatives of this structure have been reported to exhibit a wide range of biological activities.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety often demonstrate significant anticancer properties. A study highlighted the activity of various oxadiazole derivatives against different cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including colon and lung cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has shown that:

  • The electron-withdrawing trifluoromethyl group enhances the potency of the compound.
  • The sulfonamide group is crucial for biological activity, often contributing to improved solubility and bioavailability.

Other Biological Activities

Apart from anticancer effects, compounds similar to this compound have been studied for their:

  • Antimicrobial properties : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antioxidant activity : Oxadiazole-containing compounds have been noted for their ability to scavenge free radicals.

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and tested their anticancer efficacy using MTT assays. The results indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thiophene-based sulfonamides. The study demonstrated that specific substitutions on the thiophene ring led to increased antibacterial activity against resistant strains of bacteria .

Biological Activity Summary Table

PropertyValue/Description
Molecular Weight474.9 g/mol
Anticancer IC50~92.4 µM (varies by derivative)
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Antioxidant PotentialNotable free radical scavenging ability

Structure-Activity Relationship Insights

Functional GroupEffect on Activity
TrifluoromethylIncreases potency
SulfonamideEnhances solubility and bioavailability
OxadiazoleCritical for anticancer activity

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-3-6-14(21)11-15)32(28,29)16-8-9-31-17(16)19-25-18(26-30-19)12-4-2-5-13(10-12)20(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWXNOKOKKOSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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